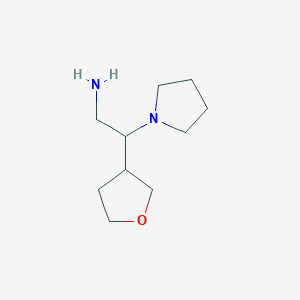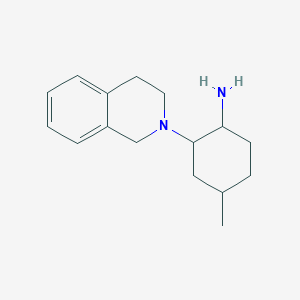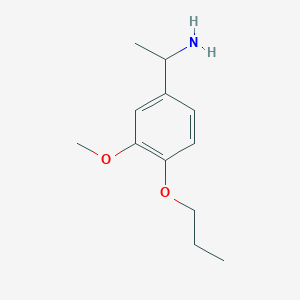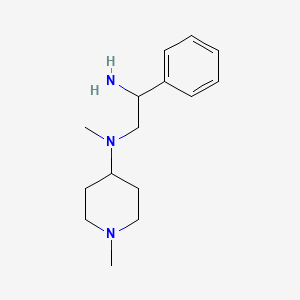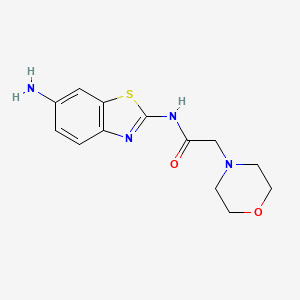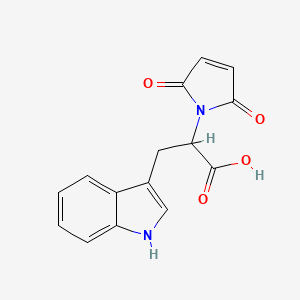![molecular formula C15H15N3 B6142719 [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine CAS No. 953727-38-3](/img/structure/B6142719.png)
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#CC (C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . This indicates the presence of a benzimidazole ring attached to a phenyl ring through a methanamine group . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula isC15H11N3 and it has a molecular weight of 233.27 . The InChI code for the compound is 1S/C15H11N3/c16-9-12-5-7-13 (8-6-12)10-18-11-17-14-3-1-2-4-15 (14)18/h1-8,11H,10H2 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research has shown that compounds containing the benzodiazole moiety, such as [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine, exhibit significant antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as broad-spectrum antimicrobial agents . This makes them valuable in developing new antibiotics and antifungal medications.
Anticancer Research
Benzodiazole derivatives are being explored for their anticancer properties. The structure of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine allows it to interact with DNA and proteins within cancer cells, potentially inhibiting cell proliferation and inducing apoptosis. This application is crucial in the development of new chemotherapeutic agents that can target various types of cancer cells more effectively .
Neuroprotective Agents
Compounds like [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine are also being studied for their neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This research is vital for developing treatments that can slow down or prevent the progression of these debilitating conditions.
Anti-inflammatory Agents
The anti-inflammatory properties of benzodiazole derivatives are another area of interest. [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
Research has indicated that benzodiazole compounds possess significant antioxidant properties. [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This application is important in the development of supplements and pharmaceuticals aimed at enhancing overall health and longevity.
Antiviral Agents
The antiviral potential of benzodiazole derivatives is another promising area of research. Compounds like [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine have been studied for their ability to inhibit the replication of various viruses, including those responsible for influenza and other viral infections . This research is crucial for developing new antiviral drugs that can effectively combat viral diseases.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed and causes serious eye damage . The compound should be handled with appropriate safety measures, including wearing protective gloves and eye protection .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with tubulin , a protein that plays a crucial role in cell division and structure.
Mode of Action
It’s hypothesized that it may interact with its targets in a manner similar to other benzimidazole derivatives . These compounds typically bind to their targets, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Given its potential interaction with tubulin , it may impact pathways related to cell division and structure.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine interacts with its targets . .
Eigenschaften
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBJHDHYCIYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)
![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
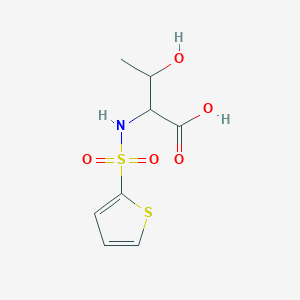
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
